
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid is a synthetic organic compound characterized by a cyclopropane ring substituted with multiple methyl groups and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a strong base.
Amidation: The carboxylic acid group is converted to an amide by reacting with an amine, such as butylamine, under dehydrating conditions.
Final Assembly: The butanoic acid moiety is introduced through a series of coupling reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert amides to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxylic acid moieties, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary or secondary amines.
Substitution: Alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique mechanical properties due to the rigidity of the cyclopropane ring.
Mecanismo De Acción
The mechanism of action of 4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include modulation of signal transduction processes or interference with metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2,3-Trimethylcyclopentyl)butanoic acid: Similar in structure but with a cyclopentane ring instead of a cyclopropane ring.
4-(nitroso(vinyl)amino)butanoic acid: Contains a nitroso group and a vinyl moiety, differing in functional groups and reactivity.
Uniqueness
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid is unique due to its highly substituted cyclopropane ring, which imparts significant steric hindrance and rigidity. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C13H23NO3 |
|---|---|
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
4-[methyl-(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H23NO3/c1-12(2)10(13(12,3)4)11(17)14(5)8-6-7-9(15)16/h10H,6-8H2,1-5H3,(H,15,16) |
Clave InChI |
NSPNPJVGLCGBSL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C(=O)N(C)CCCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
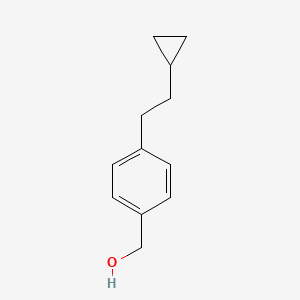
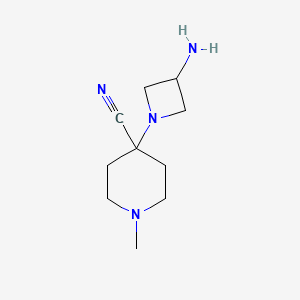

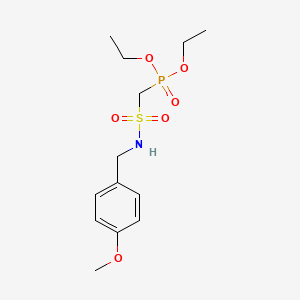

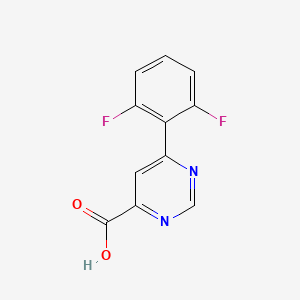
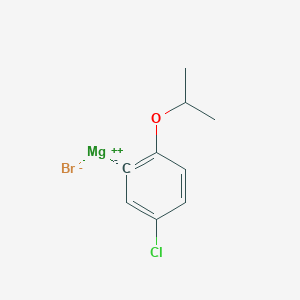
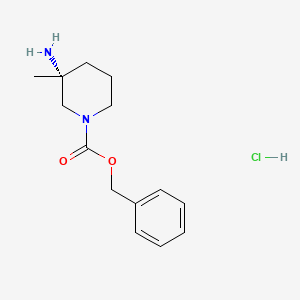


![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)
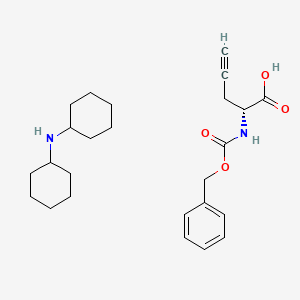
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
